molecular formula C11H14N4O B13345292 (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol

(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B13345292
M. Wt: 218.26 g/mol
InChI Key: QRYNLJQASLDVJC-UHFFFAOYSA-N
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Description

(5-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound features a hybrid heterocyclic structure, integrating pyrazine and pyrazole rings, which is a privileged scaffold in the design of biologically active molecules. Its structural analogs have demonstrated significant potential as protein kinase inhibitors , a key target class in the development of novel anticancer therapeutics . The presence of the isopropyl group on the pyrazole ring is known to influence the steric and electronic properties of the molecule, which can fine-tune its binding affinity and selectivity towards specific enzyme targets . The methanol functional group offers a versatile synthetic handle for further chemical derivatization, enabling researchers to link this pharmacophore to other molecular fragments or solid supports. Compounds with similar pyrazine-pyrazole cores are investigated for their application in creating coordination complexes and functional materials . This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)methanol

InChI

InChI=1S/C11H14N4O/c1-8(2)11-5-9(14-15(11)7-16)10-6-12-3-4-13-10/h3-6,8,16H,7H2,1-2H3

InChI Key

QRYNLJQASLDVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CO)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a coupling reaction with a suitable pyrazine derivative.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

    Addition of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.

Mechanism of Action

The mechanism of action of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyrazine, isopropyl, and hydroxymethyl groups. Below is a comparison with key analogs:

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
(5-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol Pyrazole + pyrazine -CH2OH (1), -CH(CH3)2 (5), pyrazine (3) Hydroxymethyl, pyrazine ~248.3 (calculated)
(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol Pyrazole + pyrazine -CH2OH (1), cyclopropyl (5), pyrazine (3) Hydroxymethyl, cyclopropyl ~246.3
(5-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Pyrazole + pyridine -CH2OH (1), -CH(CH3)2 (5), pyridine (3) Hydroxymethyl, pyridine ~247.3
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol Pyrazole + nitro/amino -CH2CH2OH (1), -NO2 (4), -NH2 (5) Nitro, amino, ethanol 214.22

Key Observations :

  • Pyrazine vs.
  • Isopropyl vs. Cyclopropyl : The cyclopropyl group (in ) introduces ring strain and enhanced metabolic stability compared to the isopropyl group, which may influence pharmacokinetics.
  • Hydroxymethyl vs.

Yield Comparison :

  • The cyclopropyl analog () and pyridine analog () likely follow similar protocols, though yields depend on substituent steric effects. For instance, the cyclopropyl group’s rigidity might lower yields compared to isopropyl due to steric hindrance.

Physicochemical Properties

  • Solubility: The hydroxymethyl group enhances water solubility relative to non-polar analogs. Pyrazine’s electron-deficient nature (vs. pyridine) may reduce solubility in polar solvents .
  • Stability: Nitro and amino groups (as in ) increase susceptibility to redox reactions, whereas the hydroxymethyl group in the target compound may confer stability under acidic conditions.

Biological Activity

(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural features suggest that it may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

The molecular formula of this compound is C11H13N5OC_{11}H_{13}N_5O with a molecular weight of 231.25 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are key mediators in inflammatory processes. A study highlighted that pyrazole derivatives can effectively reduce inflammation in models of arthritis and other inflammatory conditions .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, certain pyrazolo[3,4-b]pyridines have shown IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory activity .

Case Studies

  • Inflammatory Models : In a rat model of adjuvant arthritis, compounds structurally related to this compound exhibited significant reductions in paw swelling and joint inflammation, demonstrating their potential as anti-inflammatory agents .
  • Cancer Cell Lines : A series of pyrazole derivatives were tested against human tumor cell lines, showing promising results with IC50 values ranging from 0.5 to 5 µM. These findings suggest that this compound could be developed further for cancer therapy .

Data Tables

Activity Type IC50 Value (µM) Cell Line/Model Reference
Anti-inflammatory0.05Rat Adjuvant Arthritis Model
Anticancer (CDK Inhibition)0.36HeLa Cells
General Cytotoxicity0.5 - 5Various Human Tumor Cell Lines

Q & A

Q. What are the standard synthetic routes for (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of a substituted pyrazole precursor (e.g., 5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole) with formaldehyde under basic conditions. A common method involves refluxing in ethanol (5–8 hours) with hydrazine hydrate and KOH, followed by acidification with HCl and crystallization. Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde to hydrazine) and temperature (70–80°C). Reaction progress is monitored by TLC, and purity is confirmed via melting point consistency .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • 1H NMR : Identifies pyrazole and pyrazine ring protons (δ 8.5–9.0 ppm for pyrazine aromatic protons).
  • IR Spectroscopy : Detects O-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600 cm⁻¹).
  • Mass Spectrometry : Provides molecular ion peaks matching the molecular weight (e.g., m/z 248).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in similar pyrazolylmethanol derivatives .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1 ratio) yield high-purity crystals.
  • TLC Validation : Single-spot TLC (Rf ~0.5 in ethyl acetate/hexane) confirms homogeneity .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like VEGFR2 or MMP9. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize electronic properties, correlating with experimental IC50 values from enzyme inhibition assays. For example, pyrazine’s electron-withdrawing nature enhances interactions with kinase active sites .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies arise from solvent polarity (ethanol vs. dioxane) and catalyst choice (KOH vs. NaOEt). Systematic screening via Design of Experiments (DOE) identifies optimal parameters. HPLC (C18 column, 70:30 acetonitrile/water) detects byproducts like oxidized methanol derivatives, which reduce yields .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

  • Lipophilicity : Isopropyl groups increase logP, enhancing membrane permeability.
  • Solubility : Pyrazine lowers the pKa of the methanol group, improving polar solvent solubility.
  • Crystallinity : X-ray data (e.g., ) shows intramolecular hydrogen bonding with solvent molecules, affecting crystal stability .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Hygroscopicity disrupts crystal growth. Slow diffusion of methanol/ether at 4°C promotes nucleation. Single-crystal X-ray analysis may require co-crystallization with crown ethers or deuteration to stabilize the lattice .

Q. What in vitro models evaluate the compound’s pharmacokinetic properties?

  • Caco-2 Cells : Measure permeability (Papp) for intestinal absorption.
  • Human Liver Microsomes : Assess metabolic stability (t½).
  • Equilibrium Dialysis : Quantifies plasma protein binding .

Q. How do structural modifications at the pyrazine ring affect target selectivity?

Introducing electron-donating groups (e.g., -OCH3) at the pyrazine 2-position increases VEGFR2 affinity by 3-fold over MMP9, as shown in SAR studies guided by molecular docking .

Q. How is compound stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., oxidation to carboxylic acid). Storage in amber vials under nitrogen minimizes degradation .

Key Methodological Considerations

  • Synthetic Optimization : Prioritize ethanol as a solvent for higher yields and fewer byproducts .
  • Characterization : Combine NMR, IR, and X-ray data for unambiguous structural confirmation .
  • Biological Evaluation : Use docking studies to prioritize targets before in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.